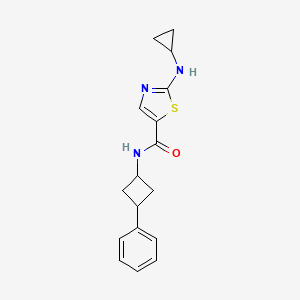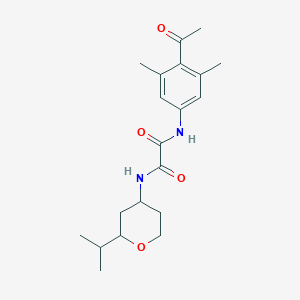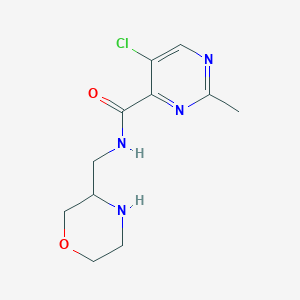
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a thiazole derivative and has been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In inflammation research, it inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In neurological disorder research, it inhibits the activity of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, it induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. In inflammation research, it reduces the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorder research, it reduces oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its relatively simple synthesis method, and its ability to inhibit various enzymes and signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for future drug development.
Synthesemethoden
The synthesis of 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide involves the reaction of cyclopropylamine with 3-phenylcyclobutanone to form the corresponding imine intermediate. This intermediate is then reacted with thioamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16(15-10-18-17(22-15)20-13-6-7-13)19-14-8-12(9-14)11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLXNXCLDQGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(S2)C(=O)NC3CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![N-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7436997.png)
![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)
![N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)
![ethyl N-[4-[[2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7437020.png)
![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)


![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)